Bavachinin is a naturally occurring prenylflavanone isolated from Psoralea corylifolia, distinguished by its 7-O-methyl group. In commercial and research procurement, it serves as a critical reference standard for non-canonical pan-PPAR agonism, exhibiting high affinity for PPAR-γ (EC50 ~0.74 µM) alongside moderate PPAR-α and PPAR-δ activity [1]. Unlike synthetic thiazolidinediones (TZDs), Bavachinin binds to an alternative site on the PPAR-γ ligand-binding domain, decoupling metabolic regulation from adipogenesis and hepatotoxicity [1]. Furthermore, its specific methylation pattern renders it a selective, competitive inhibitor of human monoamine oxidase B (hMAO-B), establishing its dual utility in metabolic syndrome and neurodegenerative disease modeling [2].
Generic substitution of Bavachinin with its unmethylated analog, Bavachin, or with synthetic TZDs like Rosiglitazone, fundamentally compromises experimental integrity. The presence of the 7-methoxy group on Bavachinin prevents the induction of adipogenesis and lipid accumulation, a severe off-target effect observed when using the 7-hydroxy-containing Bavachin [1]. Furthermore, while Rosiglitazone binds the canonical PPAR-γ pocket and induces weight gain, Bavachinin occupies a distinct alternative binding site, enabling synergistic co-administration without overlapping toxicity[2]. In neurological assays, substituting Bavachinin with Bavachin causes a complete functional reversal: Bavachinin selectively inhibits hMAO-B, whereas Bavachin paradoxically activates it [3].
Bavachinin demonstrates potent PPAR-γ transactivation (EC50 = 0.74 µM) but structurally resists triggering lipid accumulation. When compared head-to-head in 3T3-L1 adipocyte differentiation assays, the unmethylated analog Bavachin efficiently accumulated lipid, whereas Bavachinin showed no significant difference from the control group [1]. This is driven by Bavachinin's occupation of a novel alternative binding site, contrasting with the canonical binding of synthetic TZDs like Rosiglitazone which induce weight gain [2].
| Evidence Dimension | Adipocyte lipid accumulation (ORO staining) |
| Target Compound Data | Bavachinin (No significant lipid accumulation; alternative site binder) |
| Comparator Or Baseline | Bavachin (High lipid accumulation) / Rosiglitazone (Canonical site binder, induces weight gain) |
| Quantified Difference | Bavachinin decouples PPAR-γ activation from adipogenesis, whereas Bavachin drives lipid accumulation. |
| Conditions | 3T3-L1 adipocyte differentiation assay (ORO staining) |
Crucial for mainstream laboratory workflows requiring a PPAR-γ agonist that ensures reproducible glucose-lowering efficacy without the confounding variable of TZD-induced weight gain.
The 7-methoxy group of Bavachinin acts as a critical determinant for monoamine oxidase inhibition. Bavachinin competitively and selectively inhibits hMAO-B with an IC50 of 8.82 µM, exhibiting a 10.33-fold higher affinity for MAO-B over MAO-A (IC50 = 189.28 µM)[1]. In stark contrast, the closely related analog Bavachin (lacking the 7-methoxy group) fails to inhibit the enzyme and instead demonstrates activating effects on hMAO-B [1].
| Evidence Dimension | hMAO-B Inhibitory Activity (IC50) |
| Target Compound Data | Bavachinin (IC50 = 8.82 µM, competitive inhibition) |
| Comparator Or Baseline | Bavachin (Activates hMAO-B, no inhibition) |
| Quantified Difference | Complete functional reversal from activation (Bavachin) to selective inhibition (Bavachinin). |
| Conditions | Recombinant human monoamine oxidase B assay |
Ensures purity-linked usability and reproducibility in neuropharmacology workflows; trace contamination or substitution with the unmethylated analog will ruin the assay by activating the target.
Because Bavachinin binds to an alternative site on the PPAR-γ ligand-binding domain, it does not compete with canonical TZDs. In competitive binding assays, the synthetic agonist Rosiglitazone blocks Bavachinin from binding to the canonical site but cannot displace it from the alternative site [1]. This unique spatial accommodation allows Bavachinin to synergize with Rosiglitazone, amplifying PPAR transcriptional activity and lowering glucose levels in db/db mice at lower, less toxic doses of the synthetic drug [1].
| Evidence Dimension | PPAR-γ binding site displacement |
| Target Compound Data | Bavachinin (Retains binding at alternative site in the presence of Rosiglitazone) |
| Comparator Or Baseline | Canonical agonists (Displaced by Rosiglitazone) |
| Quantified Difference | Bavachinin enables dual-site receptor occupation, whereas standard agonists compete for a single site. |
| Conditions | Time-resolved FRET-based competitive binding assay |
Provides formulation compatibility for scientists developing synergistic, dose-sparing combinations for metabolic disorders.
Because Bavachinin activates PPAR-γ without triggering the lipid accumulation associated with the 7-hydroxy analog (Bavachin) or canonical TZDs (Rosiglitazone), it is the optimal reference standard for screening novel metabolic modulators. It is highly recommended for in vitro 3T3-L1 adipocyte assays where decoupling glucose uptake from adipogenesis is the primary experimental endpoint[1].
Bavachinin's validated ability to occupy an alternative binding pocket on the PPAR-γ ligand-binding domain makes it an indispensable tool for structural biology and co-crystallization studies. Researchers can co-administer Bavachinin with canonical TZDs to map synergistic transcriptional activation pathways and develop dose-sparing combination therapies [2].
In neuropharmacology, Bavachinin is procured as a hit compound for Parkinson's disease models. Its 7-methoxy group provides a strict structure-activity relationship (SAR) baseline for selective hMAO-B inhibition (IC50 = 8.82 µM). It is specifically chosen over Bavachin to avoid unintended MAO-B activation during neuroprotection screening [3].
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